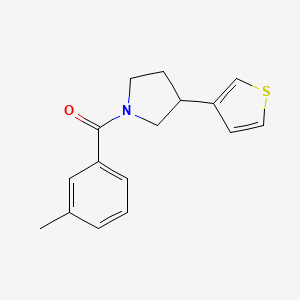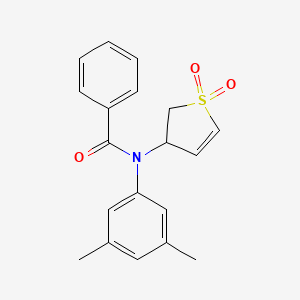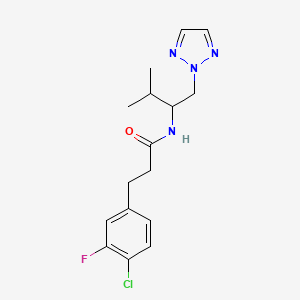![molecular formula C20H21N3O4S2 B2851927 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-49-0](/img/structure/B2851927.png)
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzo[d]thiazole moiety and a morpholinosulfonyl group. This compound is part of the thiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
The compound 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, morpholine, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to maintain the desired reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3,4-dimethyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-13-3-4-15(11-14(13)2)19(24)22-20-21-17-6-5-16(12-18(17)28-20)29(25,26)23-7-9-27-10-8-23/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUNMYMQWFPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)



![N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2851853.png)
![5-(4-fluorophenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2851854.png)
![3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2851855.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2851857.png)


![3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2851865.png)


